Cas no 7112-20-1 (4a(2H)-Naphthalenecarboxylic acid, octahydro-)

4a(2H)-Naphthalenecarboxylic acid, octahydro- structure
7112-20-1 structure
Product name:4a(2H)-Naphthalenecarboxylic acid, octahydro-
CAS No:7112-20-1
MF:C11H18O2
MW:182.259423732758
CID:976129

4a(2H)-Naphthalenecarboxylic acid, octahydro- Chemical and Physical Properties

Names and Identifiers

    • 4a(2H)-Naphthalenecarboxylic acid, octahydro-
    • Inchi: 1S/C11H18O2/c12-10(13)11-7-3-1-5-9(11)6-2-4-8-11/h9H,1-8H2,(H,12,13)
    • InChI Key: VAMBVWHKUJPMEB-UHFFFAOYSA-N
    • SMILES: C1C2C(C(O)=O)(CCCC2)CCC1

4a(2H)-Naphthalenecarboxylic acid, octahydro- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7465258-5.0g
decahydronaphthalene-4a-carboxylic acid
7112-20-1 95%
5.0g
$4309.0 2024-05-23
Enamine
EN300-7465258-0.05g
decahydronaphthalene-4a-carboxylic acid
7112-20-1 95%
0.05g
$344.0 2024-05-23
Aaron
AR00FJ38-500mg
4a(2H)-Naphthalenecarboxylic acid, octahydro-
7112-20-1 95%
500mg
$1618.00 2025-02-14
Aaron
AR00FJ38-5g
4a(2H)-Naphthalenecarboxylic acid, octahydro-
7112-20-1 95%
5g
$5950.00 2025-02-14
Aaron
AR00FJ38-250mg
4a(2H)-Naphthalenecarboxylic acid, octahydro-
7112-20-1 95%
250mg
$1036.00 2025-02-14
1PlusChem
1P00FIUW-500mg
4a(2H)-Naphthalenecarboxylic acid, octahydro-
7112-20-1 95%
500mg
$1494.00 2024-04-21
Aaron
AR00FJ38-1g
4a(2H)-Naphthalenecarboxylic acid, octahydro-
7112-20-1 95%
1g
$2067.00 2025-02-14
Aaron
AR00FJ38-100mg
4a(2H)-Naphthalenecarboxylic acid, octahydro-
7112-20-1 95%
100mg
$734.00 2025-02-14
1PlusChem
1P00FIUW-250mg
4a(2H)-Naphthalenecarboxylic acid, octahydro-
7112-20-1 95%
250mg
$971.00 2024-04-21
Aaron
AR00FJ38-2.5g
4a(2H)-Naphthalenecarboxylic acid, octahydro-
7112-20-1 95%
2.5g
$4029.00 2025-02-14

4a(2H)-Naphthalenecarboxylic acid, octahydro- Related Literature

Additional information on 4a(2H)-Naphthalenecarboxylic acid, octahydro-

Professional Introduction to 4a(2H)-Naphthalenecarboxylic acid, octahydro- (CAS No. 7112-20-1)

4a(2H)-Naphthalenecarboxylic acid, octahydro-, identified by its Chemical Abstracts Service number CAS No. 7112-20-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, belonging to the naphthalene derivative family, has garnered attention due to its unique structural properties and potential applications in drug development. The octahydro prefix in its name indicates the presence of a cyclohexane ring fused with the naphthalene core, which contributes to its distinct chemical behavior and reactivity.

The structural framework of 4a(2H)-Naphthalenecarboxylic acid, octahydro- encompasses a benzenoid structure with an additional cyclohexane ring attached at the 4a position. This configuration imparts a rigid yet flexible backbone, making it a valuable scaffold for designing biologically active molecules. The carboxylic acid functional group at one end of the molecule enhances its solubility in polar solvents and allows for further derivatization, enabling chemists to modify its properties for specific applications.

In recent years, the pharmaceutical industry has shown increasing interest in heterocyclic compounds due to their diverse biological activities. 4a(2H)-Naphthalenecarboxylic acid, octahydro- is no exception, as studies have demonstrated its potential in various therapeutic areas. One of the most compelling aspects of this compound is its ability to interact with biological targets in a selective manner. This selectivity is crucial for developing drugs that minimize side effects while maximizing efficacy.

Recent research has highlighted the compound's role as a precursor in synthesizing novel pharmacophores. For instance, derivatives of 4a(2H)-Naphthalenecarboxylic acid, octahydro- have been explored as inhibitors of enzymes involved in inflammatory pathways. These enzymes, such as cyclooxygenase-2 (COX-2), are implicated in conditions like arthritis and cancer. By targeting these enzymes, researchers aim to develop treatments that reduce inflammation and potentially prevent tumor growth.

The synthesis of 4a(2H)-Naphthalenecarboxylic acid, octahydro- involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group transformations. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently.

The pharmacological properties of this compound have been investigated through both in vitro and in vivo studies. In cell culture experiments, derivatives of 4a(2H)-Naphthalenecarboxylic acid, octahydro- have demonstrated promising activity against various disease models. For example, certain analogs have shown inhibitory effects on kinases associated with cancer cell proliferation. These findings have spurred further research into developing lead compounds for clinical trials.

In vivo studies have provided additional insights into the therapeutic potential of 4a(2H)-Naphthalenecarboxylic acid, octahydro-. Animal models of inflammation and cancer have been used to assess the compound's efficacy and safety profile. Preliminary results suggest that it can modulate inflammatory responses without significant toxicity, making it a candidate for further development into a therapeutic agent.

The computational modeling of this compound has also played a pivotal role in understanding its interactions with biological targets. Molecular docking studies have helped researchers predict how 4a(2H)-Naphthalenecarboxylic acid, octahydro- might bind to specific proteins or enzymes. These predictions guide experimental design and help optimize the compound's structure for improved activity.

The future directions for research on 4a(2H)-Naphthalenecarboxylic acid, octahydro- include exploring its potential in treating neurodegenerative diseases. Preliminary evidence suggests that derivatives of this compound may interact with receptors involved in cognitive function and memory formation. This opens up new avenues for developing treatments for conditions like Alzheimer's disease and Parkinson's disease.

The industrial significance of this compound cannot be overstated. Its unique structural features make it a versatile building block for synthesizing complex molecules with tailored properties. Pharmaceutical companies are increasingly investing in research to harness its potential for developing novel drugs across multiple therapeutic areas.

In conclusion, 4a(2H)-Naphthalenecarboxylic acid, octahydro-, with its CAS number CAS No. 7112-20-1, represents a promising candidate for drug development due to its structural complexity and biological activity. Ongoing research continues to uncover new applications for this compound, reinforcing its importance in the field of medicinal chemistry.

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